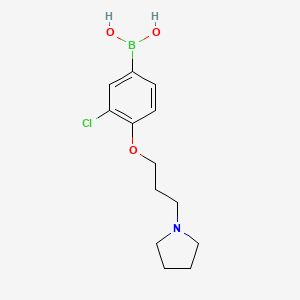
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid (DHP-4C) is a synthetic organic compound belonging to the class of thiazoles. It is a white, crystalline powder with an empirical formula of C7H10N2O2S and a molecular weight of 190.24 g/mol. DHP-4C is a versatile compound with applications in various fields, including organic synthesis, drug discovery, and materials science. In particular, it has been used in the synthesis of novel heterocyclic compounds, such as thiazolopiperidinones and dihydrothiazole derivatives. Additionally, DHP-4C has been used to investigate the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to develop new laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Acting Drugs
Heterocyclic compounds containing nitrogen (N), sulfur (S), and oxygen (O), including structures related to piperidine and carboxylic acids, are the largest class of organic compounds with potential CNS activity. These compounds range in effects from depression to euphoria to convulsion. Chiral amines may be used for deriving chiral carboxylic acids, components of tautomers, some of which may cause parkinsonism and Stevens Johnson syndrome (Saganuwan, 2017).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their role as microbial inhibitors at concentrations below desired yields and titers, despite their beneficial use as precursors for a variety of industrial chemicals. Their potency as microbial inhibitors, commonly used as food preservatives, underscores their impact on E. coli and S. cerevisiae, pointing to avenues for metabolic engineering to increase robustness (Jarboe et al., 2013).
Synthesis and Biological Activity
The synthesis of acyl thioureas and acyl thiosemicarbazides, which can be produced from carboxylic acids, showcases the application in creating compounds with antimicrobial, fungicidal, antitumor, antiviral, and antifungal activities. This indicates a significant research interest in these compounds as potential biologically active agents (Kholodniak & Kovalenko, 2022).
Plant-derived Carboxylic Acids
Natural carboxylic acids derived from plants, such as benzoic, cinnamic, and caffeic acids, exhibit a range of biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids influences their biological activity, highlighting the importance of hydroxyl groups and conjugated bonds (Godlewska-Żyłkiewicz et al., 2020).
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as key structures in the development of anti-mycobacterial agents, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of the piperazine moiety in medicinal chemistry for developing new anti-TB molecules (Girase et al., 2020).
Carboxylic Acid Bioisosteres
The exploration of novel carboxylic acid bioisosteres has been a significant area of interest in drug design. These bioisosteres are developed to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor diffusion across biological membranes. The review emphasizes the innovation in creating carboxylic acid substitutes with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemische Analyse
Biochemical Properties
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are crucial for its biochemical functions and therapeutic potential.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been reported to have cytotoxic effects on tumor cells, indicating their potential as anticancer agents . Additionally, they may modulate the activity of neurotransmitters, impacting neuronal function and signaling.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities . These interactions are essential for understanding the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Thiazole derivatives have been studied for their stability and degradation profiles, which are essential for their use in biochemical research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiazole derivatives can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been shown to participate in metabolic processes that are essential for their biological activities . These interactions are vital for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors are crucial for understanding its mechanism of action and optimizing its use in biochemical research and therapy.
Eigenschaften
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h7H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIQDOKGZRSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






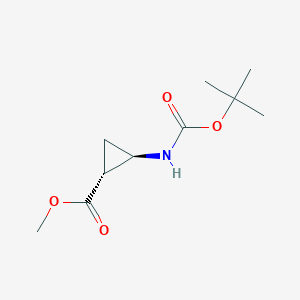
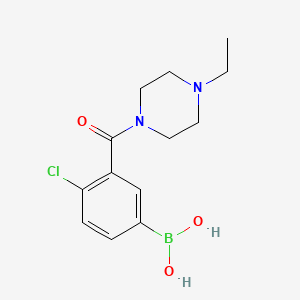
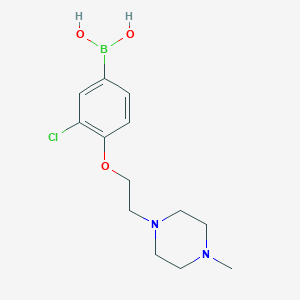

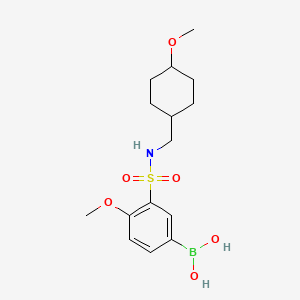
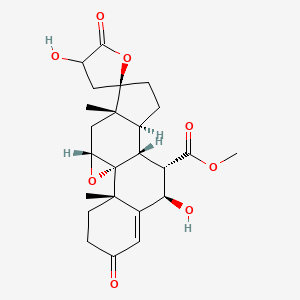
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)


